molecular formula C6H12O2 B1654840 3-Pentanone, 1-hydroxy-2-methyl- CAS No. 27970-79-2

3-Pentanone, 1-hydroxy-2-methyl-

Cat. No.: B1654840
CAS No.: 27970-79-2
M. Wt: 116.16 g/mol
InChI Key: JYEMLYGXHDIVRA-UHFFFAOYSA-N
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Description

3-Pentanone, 1-hydroxy-2-methyl-: is an organic compound with the molecular formula C6H12O2. It is a ketone with a hydroxyl group and a methyl group attached to the pentanone backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Pentanone, 1-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of formaldehyde with diethyl ketone in the presence of water and a catalyst. The reaction is carried out in a reactor under controlled conditions to ensure high selectivity and yield .

Another method involves the dehydration of 1-hydroxy-2-methyl-3-pentanone to form the enone 2-methyl-1-penten-3-one, which can then be further processed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of 3-Pentanone, 1-hydroxy-2-methyl- typically involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of readily accessible feedstocks and efficient catalysts is crucial for cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-hydroxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-pentanone or 3-pentanoic acid.

    Reduction: Formation of 1-hydroxy-2-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pentanone, 1-hydroxy-2-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-hydroxy-2-methyl- involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentanone, 1-hydroxy-2-methyl- is unique due to the presence of both hydroxyl and methyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various applications where specific reactivity is required.

Properties

IUPAC Name

1-hydroxy-2-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEMLYGXHDIVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029341
Record name 3-Pentanone, 1-hydroxy-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Pentanone, 1-hydroxy-2-methyl-
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CAS No.

27970-79-2
Record name 1-Hydroxy-2-methyl-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27970-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Pentanone, 1-hydroxy-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanone, 1-hydroxy-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pentanone, 1-hydroxy-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2-methylpentan-3-one
Source European Chemicals Agency (ECHA)
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Record name 3-PENTANONE, 1-HYDROXY-2-METHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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